

# ML365: A Comprehensive Technical Guide to a Selective TASK1 Potassium Channel Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ML365

Cat. No.: B609156

[Get Quote](#)

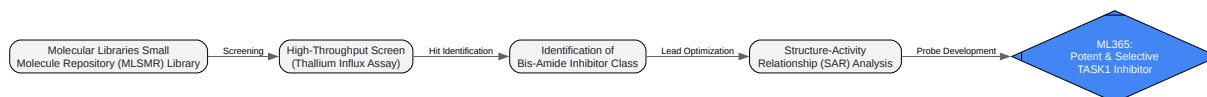
## Executive Summary

**ML365** is a potent and selective small molecule inhibitor of the two-pore domain potassium channel TASK1 (KCNK3).[1][2][3][4][5][6] Developed through a high-throughput screening of the Molecular Libraries Small Molecule Repository (MLSMR) followed by extensive structure-activity relationship (SAR) studies, **ML365** has emerged as a critical pharmacological tool for investigating the physiological and pathological roles of TASK1 channels.[2][3][6] This document provides an in-depth technical overview of the discovery, development, and characterization of **ML365**, including its mechanism of action, quantitative data, detailed experimental protocols, and associated signaling pathways. Recent studies have also suggested that **ML365** may have effects on inflammatory pathways, including the NF-κB signaling and NLRP3 inflammasome activation, expanding its potential research applications.[7][8]

## Discovery and Development

The identification of **ML365** was initiated with a high-throughput fluorescent screen of the MLSMR library to find novel inhibitors of the TASK1 channel.[2][3][6] This screening effort, which measured thallium influx through TASK1 channels, identified a promising bis-amide class of inhibitors.[2][3][6] Subsequent chemical modifications and SAR analysis led to the development of **ML365**, a potent and selective inhibitor of TASK1.[2][3][6]

## Logical Workflow for ML365 Discovery and Development



[Click to download full resolution via product page](#)

Caption: Workflow of **ML365** discovery and development.

## Quantitative Data

The following tables summarize the key quantitative data for **ML365**, including its potency, selectivity, and cellular activity.

### Potency of ML365

Assay Type	Target	IC50	Reference(s)
Thallium Influx Fluorescent Assay	TASK1	4 nM	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Automated Electrophysiology Assay	TASK1	16 nM	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Whole-Cell Patch Clamp	TASK1	12 ± 1 nM	<a href="#">[3]</a>
Thallium Influx Fluorescent Assay	TASK3	0.26 ± 0.02 µM	<a href="#">[3]</a>
TWIK2 Channel Inhibition	TWIK2	4.07 µM	<a href="#">[8]</a>

### Selectivity of ML365

Channel	Inhibition at 30 $\mu$ M	Reference(s)
Kir2.1	Little to none	[2][3][4][5]
KCNQ2	Little to none	[2][3][4][5]
hERG	Little to none	[2][3][4][5]

**ML365** demonstrates over 60-fold selectivity for TASK1 over the closely related TASK3 channel.[2][3][5][6]

## Cellular Activity and Cytotoxicity

Cell Line	Assay	Concentration	Effect	Reference(s)
CHO cells	Cytotoxicity (LDH)	Up to 10 $\mu$ M (24h)	No significant cytotoxicity	[3]
Cell-based assays	Acute toxicity	Up to 30 $\mu$ M	No acute toxicity observed	[1][4]
RAW264.7 cells	Cytotoxicity/Apoptosis	Not specified	No cytotoxicity or apoptosis induced	[7]

## Experimental Protocols

### Thallium Influx Fluorescent Assay for TASK1 Inhibition

This high-throughput screening assay was used for the primary identification of **ML365**. [3]

- Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the TASK1/KCNK3 channel are cultured in appropriate media.
- Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye, such as FluxOR™.
- Compound Application: Test compounds, including **ML365**, are added to the cells at various concentrations.

- **Thallium Influx:** An extracellular solution containing both thallium and potassium is added to the cells. The electrochemical gradient drives thallium influx through open TASK1 channels.
- **Fluorescence Measurement:** The increase in intracellular thallium leads to an increase in the fluorescence of the dye. Fluorescence intensity is measured using a plate reader.
- **Data Analysis:** The inhibition of thallium influx by the compound is used to calculate the IC50 value.

## Automated Electrophysiology Assay

This assay provides a more direct measure of ion channel activity.[\[3\]](#)

- **Cell Preparation:** CHO cells expressing TASK1 are harvested and prepared for automated patch-clamp recording.
- **Whole-Cell Configuration:** The automated system establishes a whole-cell patch-clamp configuration.
- **Voltage Protocol:** A specific voltage protocol is applied to the cells to elicit TASK1 currents. For **ML365**, inhibition of TASK1/KCNK3 currents was measured at -30 mV.[\[3\]](#)
- **Compound Application:** **ML365** is applied to the cells at varying concentrations.
- **Current Measurement:** The inhibition of the whole-cell current by **ML365** is measured.
- **Data Analysis:** The dose-dependent inhibition of the current is used to determine the IC50 value.

## NF-κB Signaling Pathway Analysis in RAW264.7 Cells

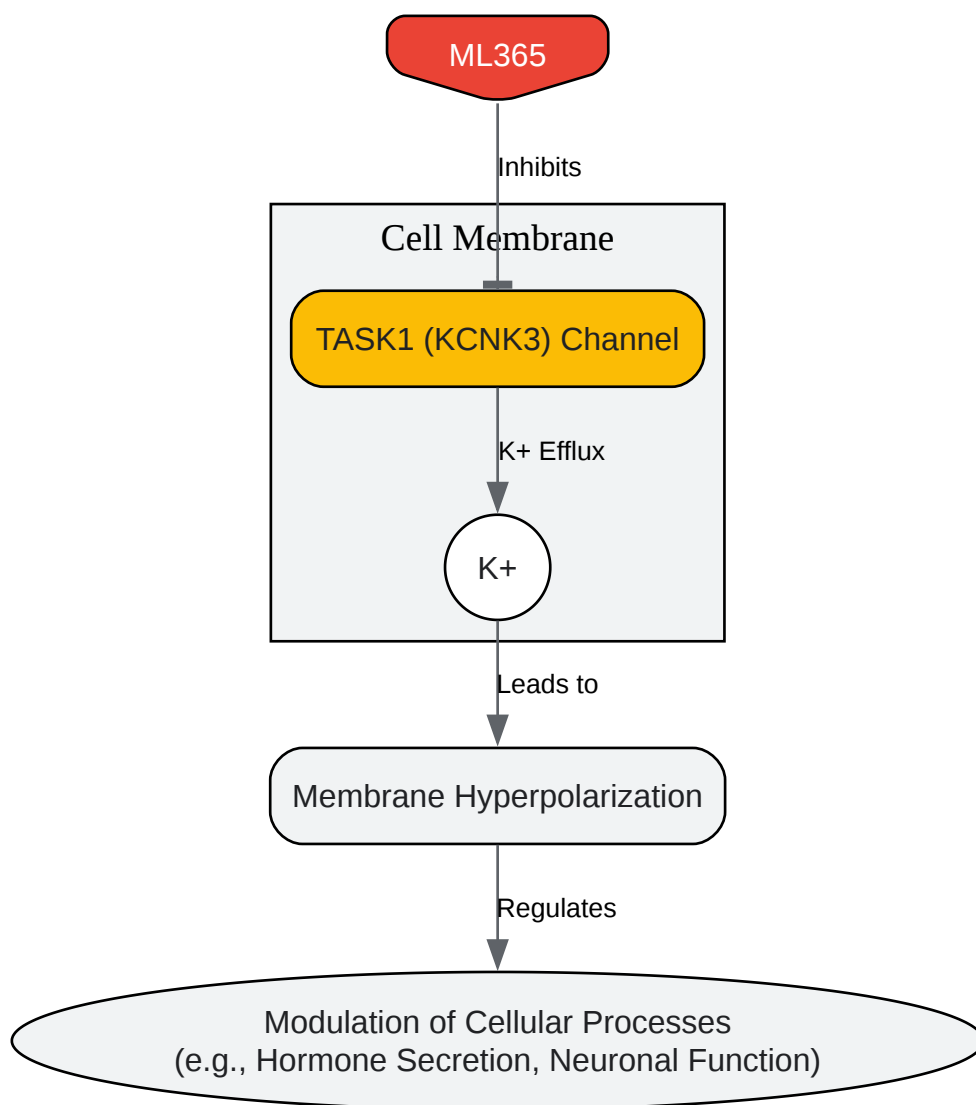
This protocol investigates the anti-inflammatory effects of **ML365**.[\[7\]](#)

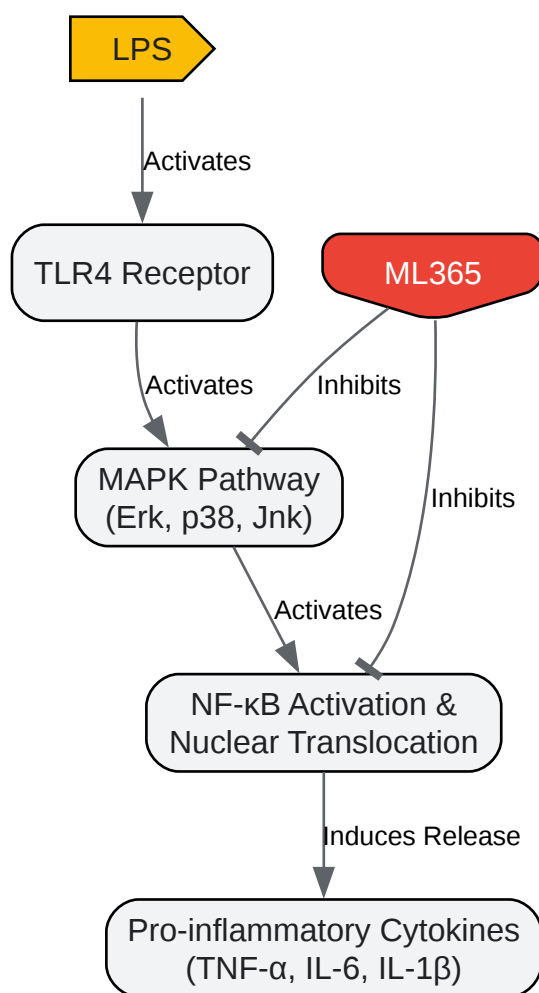
- **Cell Culture:** RAW264.7 macrophage cells are cultured.
- **Pre-treatment:** Cells are pre-treated with **ML365**.

- **Inflammatory Stimulus:** Lipopolysaccharide (LPS) is added to induce an inflammatory response and activate the NF- $\kappa$ B pathway.
- **Cytokine Measurement:** The release of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-6, and IL-1 $\beta$  is measured using ELISA and quantitative PCR.
- **NF- $\kappa$ B Activation and Localization:** The activation and nuclear translocation of NF- $\kappa$ B are assessed, often through immunofluorescence staining and microscopy.
- **Protein Expression Analysis:** The protein expression of key signaling molecules in the pathway (e.g., Erk, p38, Jnk) is analyzed by Western blotting.

## Signaling Pathways

### TASK1 Inhibition Signaling Pathway





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- 2. "ML365: Development of Bis-Amides as Selective Inhibitors of the KCNK3/" by Beiyan Zou, Daniel P. Flaherty et al. [digitalcommons.cedarville.edu]
- 3. ML365: Development of Bis-Amides as Selective Inhibitors of the KCNK3/TASK1 Two Pore Potassium Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI

Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. ML365: Development of Bis-Amides as Selective Inhibitors of the KCNK3/TASK1 Two Pore Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ML365 inhibits lipopolysaccharide-induced inflammatory responses via the NF- $\kappa$ B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ML365 inhibits TWIK2 channel to block ATP-induced NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ML365: A Comprehensive Technical Guide to a Selective TASK1 Potassium Channel Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609156#discovery-and-development-of-ml365]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)